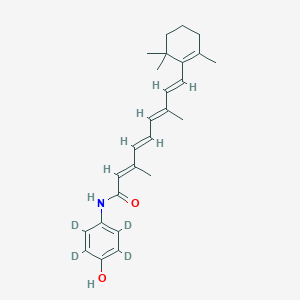

N-(4-Hydroxyphenyl-d4)retinamide

説明

“N-(4-Hydroxyphenyl-d4)retinamide”, also known as Fenretinide, is a synthetic retinoid derivative. It is a cancer chemopreventive and antiproliferative agent . It displays reduced toxicity relative to Retinoic Acid (RA) while maintaining significant biological activity . It is active in the prevention and treatment of a variety of neoplasms in animals .

Synthesis Analysis

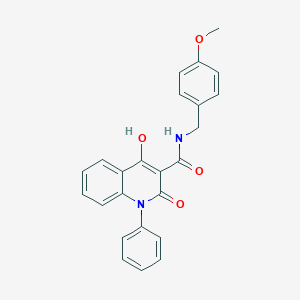

There are methods to synthesize this anticancer drug on a large scale . One such method involves the use of Umpolung methods to create a nonhydrolyzable, carbon-linked analogue of the retinoid .Molecular Structure Analysis

The molecular formula of “N-(4-Hydroxyphenyl-d4)retinamide” is C26H33NO2 . Its IUPAC name is (2E,4E,6E,8E)-3,7-dimethyl-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide . The molecular weight is 395.6 g/mol .Chemical Reactions Analysis

“N-(4-Hydroxyphenyl-d4)retinamide” has been found to suppress membrane fusion through a decrease in membrane fluidity, which could possibly be the cause for the inhibition of SARS-CoV-2 infection .Physical And Chemical Properties Analysis

“N-(4-Hydroxyphenyl-d4)retinamide” has a molecular weight of 395.6 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 6 . The Topological Polar Surface Area is 49.3 Ų .科学的研究の応用

- Clinical Relevance : Researchers have explored Fenretinide-d4’s potential as an anticancer drug, especially in nanomicellar formulations .

- Solution : Researchers have prepared amorphous solid dispersions to enhance oral absorption and bioavailability .

Anticancer Properties

Amorphous Solid Dispersions

Antiviral Potential

作用機序

Target of Action

Fenretinide-d4, also known as N-(4-Hydroxyphenyl-d4)retinamide, primarily targets cancer cells, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It has been shown to inhibit the growth of several human cancer cell lines .

Mode of Action

Fenretinide-d4 interacts with its targets by inhibiting cell growth through the induction of apoptosis . This effect is strikingly different from that of vitamin A, which often induces differentiation . Unlike tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, fenretinide-d4 induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .

Biochemical Pathways

Fenretinide-d4 affects several biochemical pathways. It has been shown to trigger the generation of reactive oxygen species (ROS) and promote apoptosis . It also activates the mitochondrial apoptotic pathway in some cell types by triggering the generation of ROS, which induces the release of cytochrome c, and subsequently activates caspase-9 .

Pharmacokinetics

The pharmacokinetics of Fenretinide-d4 supports once-daily dosing . Steady-state concentrations of Fenretinide-d4 in children with neuroblastoma are in line with those found to have in vitro growth inhibitory effects in neuroblastoma cells .

Result of Action

The molecular and cellular effects of Fenretinide-d4’s action include the induction of apoptosis in transformed cells and displays anticancer activity in in vivo models . It has been found to downregulate the levels of long-chain ceramides (LCCs) and upregulate the levels of very long-chain ceramides (VLCCs), changing the balance of LCCs and VLCCs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Fenretinide-d4. For instance, it has been found that Fenretinide-d4 accumulates preferentially in fatty tissue such as the breast, which may contribute to the effectiveness of Fenretinide-d4 against breast cancer . Furthermore, Fenretinide-d4’s action can be influenced by the presence of other compounds. For example, the treatment of some solid tumors, including neuroblastoma, with Fenretinide-d4 and modulators of ceramide metabolism induced synergistic cytotoxicity .

Safety and Hazards

特性

IUPAC Name |

(2E,4E,6E,8E)-3,7-dimethyl-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO2/c1-19(11-16-24-21(3)10-7-17-26(24,4)5)8-6-9-20(2)18-25(29)27-22-12-14-23(28)15-13-22/h6,8-9,11-16,18,28H,7,10,17H2,1-5H3,(H,27,29)/b9-6+,16-11+,19-8+,20-18+/i12D,13D,14D,15D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJHMTWEGVYYSE-PAQUIBRHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C)[2H])[2H])O)[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

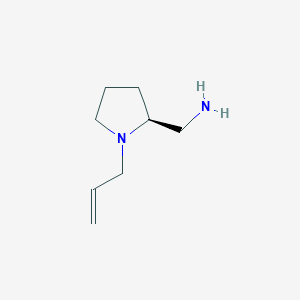

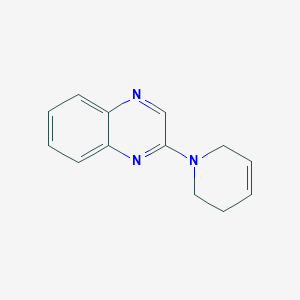

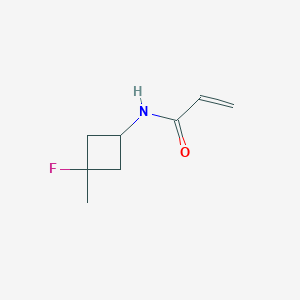

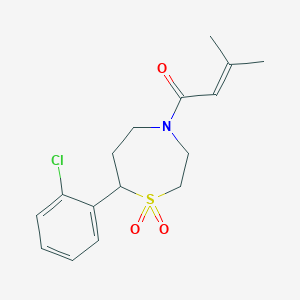

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,5-trimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B3020449.png)

![2-Fluoro-3-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid](/img/structure/B3020458.png)

![N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3020464.png)

![3-[(4-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3020469.png)